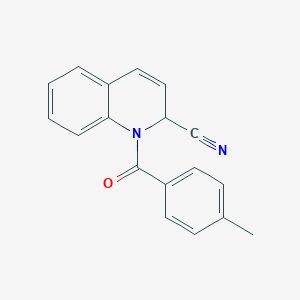
1-(4-Methylbenzoyl)-1,2-dihydro-2-quinolinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylbenzoyl)-1,2-dihydro-2-quinolinecarbonitrile, also known as MQC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MQC belongs to the class of quinoline derivatives and has been synthesized using different methods.
科学的研究の応用
1-(4-Methylbenzoyl)-1,2-dihydro-2-quinolinecarbonitrile has been extensively studied for its potential applications in various fields. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions and emit fluorescence, making it a promising candidate for use in metal ion sensors.
In addition, this compound has also been investigated for its antibacterial and antifungal properties. Studies have shown that this compound exhibits significant activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.
作用機序
The exact mechanism of action of 1-(4-Methylbenzoyl)-1,2-dihydro-2-quinolinecarbonitrile is not fully understood. However, it is believed that this compound binds to metal ions and forms a complex, which then leads to the emission of fluorescence. In addition, this compound may also interact with cellular components and disrupt their function, leading to its antibacterial and antifungal properties.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity and does not cause significant adverse effects on cells or tissues. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One of the main advantages of 1-(4-Methylbenzoyl)-1,2-dihydro-2-quinolinecarbonitrile is its high selectivity for metal ions, making it a promising candidate for use in metal ion sensors. In addition, its antibacterial and antifungal properties make it a potential candidate for the development of new antimicrobial agents.
However, one of the limitations of this compound is its relatively low solubility in water, which may limit its use in certain applications. In addition, further studies are needed to fully understand its toxicity and potential side effects.
将来の方向性
There are several future directions for the research and development of 1-(4-Methylbenzoyl)-1,2-dihydro-2-quinolinecarbonitrile. One direction is the development of new metal ion sensors using this compound as a fluorescent probe. Another direction is the investigation of its potential as an antimicrobial agent and the development of new drugs based on its structure.
Furthermore, studies are needed to fully understand its mechanism of action and its potential applications in other fields, such as cancer research and environmental monitoring.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields. Its high selectivity for metal ions, antibacterial and antifungal properties, and low toxicity make it a promising candidate for the development of new sensors and drugs. Further studies are needed to fully understand its mechanism of action and its potential applications in other fields.
合成法
1-(4-Methylbenzoyl)-1,2-dihydro-2-quinolinecarbonitrile can be synthesized using different methods. One of the most common methods is the reaction of 4-methylbenzoyl chloride with 2-amino-1,2-dihydroquinoline in the presence of a base. The reaction yields this compound as a yellow solid with good yield and purity.
特性
分子式 |
C18H14N2O |
|---|---|
分子量 |
274.3 g/mol |
IUPAC名 |
1-(4-methylbenzoyl)-2H-quinoline-2-carbonitrile |
InChI |
InChI=1S/C18H14N2O/c1-13-6-8-15(9-7-13)18(21)20-16(12-19)11-10-14-4-2-3-5-17(14)20/h2-11,16H,1H3 |
InChIキー |
XDWWHAZSPYDPLI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2C(C=CC3=CC=CC=C32)C#N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)N2C(C=CC3=CC=CC=C32)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate](/img/structure/B231742.png)

![2-chloro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B231756.png)









![9-methoxy-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one](/img/structure/B231781.png)
